molecular formula C9H9N3OS B6176682 2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol CAS No. 2351225-39-1

2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol

Cat. No.: B6176682
CAS No.: 2351225-39-1
M. Wt: 207.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol is a heterocyclic compound that features a benzothiazole core with an aziridine ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with aziridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzothiazole core may also interact with various receptors or enzymes, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2351225-39-1

Molecular Formula

C9H9N3OS

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.